Ampelopsisionoside

Catalog No.
S14646191
CAS No.
M.F
C19H32O8
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ampelopsisionoside

Product Name

Ampelopsisionoside

IUPAC Name

(4S,5R)-4-hydroxy-3,3,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohexan-1-one

Molecular Formula

C19H32O8

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C19H32O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-6,10-11,13-17,20,22-25H,7-9H2,1-4H3/b6-5+/t10-,11-,13-,14-,15+,16-,17-,19-/m1/s1

InChI Key

QFTPTUOKFIIFJH-MODFVPIOSA-N

Canonical SMILES

CC1CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C

Isomeric SMILES

C[C@@H]1CC(=O)CC([C@]1(/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C

[(R)-3-(1-Hydroxy-2,2,6beta-trimethyl-4-oxocyclohexane-1alpha-yl)-1-methyl-2-propenyl]beta-D-glucopyranoside is a natural product found in Helicia cochinchinensis, Myrsine seguinii, and Laurus with data available.

Ampelopsisionoside is a natural compound that belongs to the class of megastigmane glycosides. It has been isolated from various plant species, particularly from the genus Ampelopsis and related genera. This compound is characterized by its complex structure, which includes a sugar moiety attached to a megastigmane backbone. The molecular formula of ampelopsisionoside is C21H30O10C_{21}H_{30}O_{10}, and its structure features multiple hydroxyl groups, which contribute to its biological activity and potential therapeutic applications.

That are typical for glycosidic compounds. Key reactions include:

  • Hydrolysis: The glycosidic bond can be cleaved by acidic or enzymatic hydrolysis, releasing the sugar moiety and yielding the aglycone.
  • Oxidation: The presence of hydroxyl groups allows for oxidation reactions, leading to the formation of various derivatives.
  • Reduction: Reduction reactions can convert carbonyl groups into alcohols, modifying the compound's properties.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which may enhance solubility or alter biological activity .

Ampelopsisionoside exhibits a range of biological activities that make it of interest in pharmacological research:

  • Antioxidant Activity: The compound has demonstrated antioxidant properties, which can help protect cells from oxidative stress.
  • Anti-inflammatory Effects: Research indicates that ampelopsisionoside can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Anticancer Potential: Preliminary studies have shown that it may exert cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .
  • Cardiovascular Benefits: Some studies suggest that compounds from the Ampelopsis genus, including ampelopsisionoside, may have beneficial effects on cardiovascular health by improving lipid profiles and reducing blood pressure .

The synthesis of ampelopsisionoside can be approached through various methods:

  • Natural Extraction: The primary method involves extracting the compound from plant sources using solvents such as ethanol or methanol. This method often requires purification techniques like chromatography to isolate ampelopsisionoside from other constituents.
  • Semi-synthetic Methods: Chemical modifications of related compounds can yield ampelopsisionoside. This might involve glycosylation reactions where a sugar moiety is added to a suitable aglycone precursor.
  • Total Synthesis: Although more complex and less common, total synthesis routes have been explored in research settings, employing multi-step organic synthesis techniques to construct the molecule from simpler starting materials .

The applications of ampelopsisionoside are diverse:

  • Pharmaceutical Development: Due to its biological activities, there is potential for developing new drugs targeting oxidative stress-related diseases or cancers.
  • Nutraceuticals: Its antioxidant properties make it suitable for inclusion in dietary supplements aimed at improving health and wellness.
  • Cosmetics: The compound's skin-protective effects could be harnessed in cosmetic formulations aimed at anti-aging and skin repair .

Several compounds share structural or functional similarities with ampelopsisionoside. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Alangionoside JSimilar megastigmane structureExhibits distinct anti-inflammatory properties
Linarionoside AGlycosidic linkage with similar backboneKnown for its neuroprotective effects
Ampelopsisin ERelated glycosidic structureDemonstrates potent anticancer activity
NikoenosideMegastigmane glycosideExhibits unique cardioprotective effects
Garcimangosone DContains multiple sugar moietiesNotable for its antimicrobial properties

Ampelopsisionoside stands out due to its specific combination of biological activities and structural characteristics that differentiate it from these similar compounds. Its unique hydroxyl group arrangement and glycosidic linkage contribute to its distinctive pharmacological profile .

Enzymatic Mechanisms in Megastigmane Glucoside Formation

Ampelopsisionoside belongs to the class of megastigmane glucosides, which are characterized by their complex biosynthetic pathways involving multiple enzymatic steps [1] . The formation of megastigmane glucosides follows a well-defined biosynthetic route that begins with the methylerythritol phosphate pathway, leading to the production of the fundamental C13 norisoprenoid backbone [3] [4].

The initial enzymatic steps in megastigmane glucoside biosynthesis involve the formation of geranyl pyrophosphate, which serves as the primary precursor for monoterpene synthesis [3]. Geranyl pyrophosphate synthase catalyzes the condensation of one dimethylallyl pyrophosphate molecule with one isopentenyl pyrophosphate molecule to produce the C10 precursor [3]. This reaction represents the first committed step in the terpenoid biosynthetic pathway that ultimately leads to megastigmane formation.

The conversion of geranyl pyrophosphate to megastigmane structures involves a series of oxidative modifications catalyzed by cytochrome P450 enzymes [5]. These enzymes introduce hydroxyl groups at specific positions on the terpene backbone, creating the characteristic oxygenated pattern observed in megastigmane compounds [5]. The precise positioning of these hydroxyl groups is critical for the subsequent cyclization reactions that form the distinctive megastigmane ring system [6].

Glycosylation represents the final enzymatic step in ampelopsisionoside biosynthesis and is catalyzed by uridine diphosphate-dependent glycosyltransferases [7] [8]. These enzymes transfer glucose moieties from uridine diphosphate-glucose to the hydroxylated megastigmane aglycone [7]. The glycosylation reaction significantly enhances the water solubility and stability of the resulting compound, facilitating its storage and transport within plant tissues [9].

The following table summarizes the key enzymatic steps involved in megastigmane glucoside formation:

Enzymatic StepEnzyme ClassSubstrateProductFunction
Precursor FormationGeranyl Pyrophosphate SynthaseDimethylallyl Pyrophosphate + Isopentenyl PyrophosphateGeranyl PyrophosphateInitial C10 backbone formation
Oxidative ModificationCytochrome P450Geranyl PyrophosphateHydroxylated IntermediatesIntroduction of hydroxyl groups
CyclizationTerpene CyclaseHydroxylated PrecursorsMegastigmane BackboneRing formation
GlycosylationUDP-GlycosyltransferaseMegastigmane Aglycone + UDP-GlucoseMegastigmane GlucosideSugar attachment

Research has demonstrated that the glycosylation reaction catalyzed by plant uridine diphosphate-glycosyltransferases exhibits high specificity for both the sugar donor and acceptor molecules [10]. The enzyme active site contains a highly conserved plant secondary product glycosyltransferase motif that is essential for substrate binding and catalytic activity [7]. This motif spans 44 amino acids and forms one side of the sugar donor binding pocket, primarily contributing to the interaction with uridine diphosphate-glucose [7].

The stereochemistry of the glycosidic bond formation is strictly controlled by the enzyme mechanism, with most plant glycosyltransferases producing β-configured glucosides [8]. This stereoselectivity is crucial for the biological activity and recognition of the resulting megastigmane glucosides [8]. The formation of the β-glucosidic linkage involves a single displacement mechanism that proceeds with inversion of configuration at the anomeric carbon [8].

Comparative Analysis With Structurally Analogous Iridoids

Megastigmane glucosides, including ampelopsisionoside, share significant structural similarities with iridoid glucosides, particularly in their biosynthetic origins and enzymatic processing [11] [12]. Both compound classes are derived from monoterpene precursors and undergo similar glycosylation reactions, though they differ in their cyclization mechanisms and final ring structures [11] [12].

Iridoid glucosides are biosynthetically derived from 8-oxogeranial through the action of iridoid synthase, which catalyzes a unique reductive cyclization reaction [12] [13]. This enzyme represents a mechanistically distinct class of terpene cyclases that operates through a reduction-cyclization mechanism rather than the carbocation-mediated cyclizations typical of other terpene synthases [12]. The iridoid synthase reaction involves an initial nicotinamide adenine dinucleotide phosphate-dependent reduction step followed by cyclization through either a Diels-Alder reaction or Michael addition [12].

The biosynthetic pathways of both megastigmane and iridoid glucosides converge at the glycosylation step, where similar uridine diphosphate-glycosyltransferases catalyze the attachment of glucose moieties to the respective aglycones [14] [15]. Research on iridoid glucoside biosynthesis in Lamium barbatum has demonstrated that these compounds are synthesized through the methylerythritol phosphate pathway, consistent with the biosynthetic origin of megastigmane glucosides [14].

The following comparative analysis highlights key similarities and differences between megastigmane and iridoid glucoside biosynthesis:

Biosynthetic AspectMegastigmane GlucosidesIridoid GlucosidesSimilarity
Precursor PathwayMethylerythritol PhosphateMethylerythritol PhosphateIdentical
Initial SubstrateGeranyl PyrophosphateGeranyl PyrophosphateIdentical
Cyclization MechanismOxidative CyclizationReductive CyclizationDifferent
Key IntermediateHydroxylated Monoterpenes8-OxogeranialDifferent
Glycosylation EnzymeUDP-GlycosyltransferaseUDP-GlycosyltransferaseSimilar
Sugar DonorUDP-GlucoseUDP-GlucoseIdentical
Stereochemistryβ-Configurationβ-ConfigurationIdentical

Studies on iridoid glucoside formation in Penstemon secundiflorus have revealed that deoxyloganic acid serves as a key intermediate in the biosynthetic pathway [16]. This compound undergoes further modifications to produce the diverse array of iridoid glucosides found in nature [16]. The incorporation of deoxyloganic acid into trans-fused iridoid glycosides demonstrates that ring fusion modifications occur as late events in the biosynthetic pathway [16].

The structural complexity of both megastigmane and iridoid glucosides arises from the diverse array of modifying enzymes that act upon the basic cyclized frameworks [15] [17]. Secoiridoid glucosides, which are derived from iridoids through ring opening reactions, represent an intermediate structural class between iridoids and more complex monoterpene derivatives [15]. These compounds share the glycosylation patterns observed in megastigmane glucosides while retaining some of the structural features characteristic of iridoids [15].

Comparative studies of glycosyltransferase enzymes involved in both pathways have revealed conserved substrate recognition mechanisms [4] [8]. The enzymes responsible for glycosylating both megastigmane and iridoid aglycones belong to the same glycosyltransferase family and share similar active site architectures [8]. This conservation suggests that the glycosylation machinery evolved to accommodate structurally diverse monoterpene-derived substrates [8].

Metabolic Engineering Opportunities for Enhanced Production

The biosynthetic pathways leading to ampelopsisionoside and related megastigmane glucosides present numerous opportunities for metabolic engineering to enhance production yields [18] [19]. Modern biotechnology approaches have successfully demonstrated the feasibility of engineering both plant and microbial systems for the production of complex terpenoid glycosides [18] [5].

Metabolic engineering strategies for megastigmane glucoside production focus on three primary approaches: precursor pathway enhancement, enzyme optimization, and host system modification [19] [20]. The methylerythritol phosphate pathway, which provides the foundational building blocks for terpenoid biosynthesis, represents a key target for engineering efforts [5]. Overexpression of rate-limiting enzymes in this pathway, particularly geranyl pyrophosphate synthase, can significantly increase the availability of precursors for downstream biosynthetic reactions [5].

The modular nature of terpenoid biosynthesis facilitates engineering approaches that can be applied across multiple compound classes [5]. The pathway can be conceptually divided into four distinct modules: precursor formation, direct precursor synthesis, terpene formation, and modification reactions [5]. Each module can be independently optimized to improve overall pathway flux and product yield [5].

Engineering opportunities for enhanced ampelopsisionoside production include the following strategies:

Engineering StrategyTargetApproachExpected Outcome
Precursor EnhancementMethylerythritol Phosphate PathwayEnzyme OverexpressionIncreased Substrate Availability
Cyclase OptimizationTerpene CyclasesProtein EngineeringImproved Catalytic Efficiency
Glycosyltransferase EnhancementUDP-GlycosyltransferasesDirected EvolutionEnhanced Substrate Specificity
Cofactor RegenerationNicotinamide CofactorsMetabolic RewiringSustained Enzymatic Activity
Competing Pathway EliminationAlternative Metabolic RoutesGene KnockoutsRedirected Carbon Flow

Advances in plant metabolic engineering have demonstrated successful applications of clustered regularly interspaced short palindromic repeats technology for modifying secondary metabolite production [19] [20]. This gene editing approach allows for precise modifications of biosynthetic pathways, including the upregulation of beneficial enzymes and the downregulation of competing pathways [20]. The application of this technology to megastigmane glucoside production could enable targeted improvements in pathway efficiency [20].

Microbial production systems offer additional advantages for metabolic engineering of complex natural products [18] [21]. Escherichia coli and Saccharomyces cerevisiae have been successfully engineered for the production of various terpenoid compounds, including precursors and intermediates of megastigmane biosynthesis [18]. These systems provide well-characterized genetic backgrounds and established protocols for pathway optimization [21].

The heterologous expression of plant biosynthetic pathways in microbial hosts requires careful consideration of enzyme compatibility and cofactor requirements [5]. Cytochrome P450 enzymes, which play crucial roles in megastigmane biosynthesis, often require specific electron transport partners and cofactor regeneration systems [5]. Engineering strategies must address these requirements to achieve functional pathway reconstruction [5].

Recent advances in synthetic biology have enabled the development of standardized biological parts and circuits for metabolic engineering applications [22]. These tools facilitate the rapid assembly and optimization of biosynthetic pathways, reducing the time and effort required for pathway engineering [22]. The application of these approaches to megastigmane glucoside production could accelerate the development of commercial production systems [22].

Flux balance analysis and metabolic modeling provide valuable tools for identifying bottlenecks and optimization targets in engineered pathways [23]. These computational approaches can predict the effects of genetic modifications and guide experimental design for pathway improvement [23]. The integration of multi-omics data with metabolic models enables more accurate predictions of pathway behavior and optimization strategies [23].

The optimization of solvent systems for ampelopsisionoside extraction represents a critical determinant in achieving maximum recovery yields while maintaining compound integrity [1] [2] [3]. Polar glycosides, including ampelopsisionoside, demonstrate distinctive solubility characteristics that require careful consideration of solvent polarity, pH conditions, and extraction parameters [4].

Polarity-Based Solvent Selection

Solvent polarity fundamentally influences the extraction efficiency of ampelopsisionoside, with optimal recovery achieved through moderately polar to highly polar solvent systems [3] [4]. The polarity index serves as a quantitative measure for solvent selection, where values ranging from 5.0 to 8.0 demonstrate superior extraction performance for megastigmane glycosides [5]. Water, despite its high polarity index of 10.2, exhibits moderate extraction efficiency due to potential matrix interference and co-extraction of undesirable compounds [2].

Ethanol-water binary systems consistently demonstrate superior performance, with optimal ratios of 70:30 to 80:20 (v/v) yielding recovery rates of 82-96% [2] [4]. These mixed solvent systems leverage the hydrogen bonding capacity of water while utilizing ethanol's ability to penetrate plant cell walls effectively [6]. Methanol-water combinations similarly achieve high recovery rates of 78-94%, though methanol's toxicity considerations may limit its application in certain contexts [7].

pH Optimization Strategies

The pH of extraction media significantly impacts glycoside stability and solubility characteristics. Ampelopsisionoside demonstrates optimal stability within pH ranges of 6.0-8.0, with pH values below 5.5 potentially causing hydrolytic degradation of the glycosidic bond [2] [8]. Buffer systems incorporating phosphate or acetate maintain consistent pH throughout extended extraction periods while preventing compound degradation [9].

Temperature and Time Parameters

Extraction temperature optimization balances compound solubility enhancement against thermal degradation risks. Temperatures between 50-75°C provide optimal extraction kinetics while preserving ampelopsisionoside integrity [2] [8]. Extended extraction times beyond 4 hours typically yield diminishing returns while increasing energy consumption and potential degradation [4].

Chromatographic Separation Protocols Across Source Species

The chromatographic isolation of ampelopsisionoside requires species-specific optimization due to varying matrix compositions and co-occurring compounds across different plant sources [10] [11] [12].

High-Performance Liquid Chromatography Methodologies

Reversed-phase high-performance liquid chromatography emerges as the predominant separation technique for ampelopsisionoside purification [13] [12]. C18 stationary phases demonstrate exceptional selectivity for megastigmane glycosides, with gradient elution systems utilizing water-acetonitrile mobile phases achieving resolution factors of 1.5-3.2 [13] [14]. The hydrophobic interactions between the aglycone portion and the C18 matrix facilitate effective retention while the polar glycoside moiety influences elution characteristics [15].

Hydrophilic interaction liquid chromatography represents an alternative approach particularly effective for highly polar glycoside variants [13]. Amide and diol stationary phases combined with acetonitrile-water mobile phases provide complementary selectivity to reversed-phase systems, achieving resolution factors of 1.8-3.5 [13] [14].

Species-Specific Protocol Adaptations

Myrsine seguinii extracts require modified chromatographic conditions due to the presence of multiple megastigmane glycosides with similar retention characteristics [11]. Shallow gradient slopes and extended run times become necessary to achieve baseline separation, with mobile phase flow rates reduced to 0.8-1.0 mL/min [11] [12].

Ampelopsis brevipedunculata matrices demonstrate lower complexity, permitting more aggressive separation conditions with flow rates of 1.2-1.5 mL/min and steeper gradient profiles [10] [16]. The relatively high ampelopsinionoside content in this species allows for larger injection volumes without compromising separation quality [16].

Column Chromatography Optimization

Open column chromatography using silica gel 70-230 mesh provides cost-effective preliminary purification for ampelopsisionoside [17] [18]. Solvent systems progressing from chloroform-methanol (9:1) to pure methanol enable effective compound class separation while maintaining high recovery rates of 85-95% [17] [19].

Flash chromatography utilizing silica gel 60 offers intermediate purification with enhanced throughput compared to conventional column chromatography [17] [18]. Ethyl acetate-methanol gradient systems provide resolution factors of 1.0-2.0 while significantly reducing processing times [19] [20].

Countercurrent Distribution Techniques for Purity Enhancement

Countercurrent chromatography represents an advanced purification methodology particularly suited for ampelopsinionoside isolation due to the absence of solid support matrices that can cause compound loss or degradation [21] [22] [23].

Conventional Countercurrent Chromatography

The hexane-ethyl acetate-methanol-water solvent system in ratios of 1:1:1:1 demonstrates exceptional selectivity for megastigmane glycosides [21] [24]. This quaternary system provides optimal phase separation while maintaining suitable partition coefficients for ampelopsisionoside, typically ranging from 0.8 to 2.5 [21] [22]. Revolution speeds of 800-1000 rpm achieve adequate mixing while preserving stationary phase retention rates of 65-75% [21] [25].

Recycling Mode Applications

Recycling countercurrent chromatography proves particularly valuable for separating ampelopsisionoside from structurally similar compounds such as alangionoside and linarionoside [21] [25]. The recycling protocol involves multiple passes through the separation system, with each cycle enhancing resolution between closely related compounds [25] [22]. Ethyl acetate-butanol-water systems in 1:1:2 ratios demonstrate superior performance in recycling mode, achieving purity enhancements of 90-96% after 4-6 cycles [21] [25].

pH-Zone Refining Techniques

pH-zone refining countercurrent chromatography utilizes acid-base interactions to achieve exceptional purification of ionizable compounds [24] [22]. For ampelopsisionoside, which contains multiple hydroxyl groups capable of ionization under extreme pH conditions, trifluoroacetic acid-containing solvent systems enable highly selective separations [24] [23]. This approach proves particularly effective when processing extracts containing phenolic compounds that might interfere with conventional separation methods [22] [26].

High-Speed Countercurrent Chromatography

High-speed countercurrent chromatography operates at elevated revolution speeds of 1200-1600 rpm, enabling rapid separations while maintaining excellent resolution [21] [23]. Chloroform-methanol-water ternary systems demonstrate optimal performance at these conditions, achieving processing times of 3-5 hours compared to 8-12 hours required for conventional modes [21] [22]. The enhanced mass transfer kinetics at higher speeds particularly benefit ampelopsisionoside purification from complex plant matrices containing numerous interfering compounds [25] [23].

Centrifugal Partition Chromatography

Centrifugal partition chromatography employs hydrostatic force retention of the stationary phase, offering advantages in terms of phase retention and sample capacity [22] [23]. Hexane-ethyl acetate-water systems optimized for ampelopsisionoside separation achieve stationary phase retention rates of 60-75% while maintaining flow rates of 1.8-3.2 mL/min [24] [23]. This technique proves particularly valuable for processing large sample volumes while maintaining consistent separation performance [22] [26].

XLogP3

-0.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

388.20971797 g/mol

Monoisotopic Mass

388.20971797 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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